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molecular formula C4H8O B032771 Cyclopropylmethanol CAS No. 2516-33-8

Cyclopropylmethanol

Cat. No. B032771
M. Wt: 72.11 g/mol
InChI Key: GUDMZGLFZNLYEY-UHFFFAOYSA-N
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Patent
US06958421B2

Procedure details

The processes so far described for the oxidation of cyclobutanol to cyclobutanone use customary oxidizing agents in organic synthesis. A comparison of the existing oxidation methods is given in DE 199 10 464. In general, these are oxidations carried out in homogeneous systems from which the desired cyclobutanone first has to be isolated by extraction or the like. These processes generally lead to large amounts of waste and also to high burdens of toxic reagents, for example when using CrO3/oxalic acid according to Org. Synth. 1981, 60, 20–25. In this process, the direct oxidation of the solution of cyclobutanol in aqueous hydrochloric acid obtained from the isomerization of cyclopropylmethanol is described. For the conversion of 49.5 g of cyclopropylmethanol (results in 14–16 g of cyclobutanone, yield 31–35%), approximately 1.2 l of strongly acidic, chromium-containing wastewater is formed.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
CrO3 oxalic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:5])[CH2:4][CH2:3][CH2:2]1.[C:6]1(=[O:10])[CH2:9][CH2:8][CH2:7]1>Cl>[CH:1]1([OH:5])[CH2:4][CH2:3][CH2:2]1.[CH:9]1([CH2:6][OH:10])[CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)=O
Step Five
Name
CrO3 oxalic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in organic synthesis
CUSTOM
Type
CUSTOM
Details
to be isolated by extraction

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)O
Name
Type
product
Smiles
C1(CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06958421B2

Procedure details

The processes so far described for the oxidation of cyclobutanol to cyclobutanone use customary oxidizing agents in organic synthesis. A comparison of the existing oxidation methods is given in DE 199 10 464. In general, these are oxidations carried out in homogeneous systems from which the desired cyclobutanone first has to be isolated by extraction or the like. These processes generally lead to large amounts of waste and also to high burdens of toxic reagents, for example when using CrO3/oxalic acid according to Org. Synth. 1981, 60, 20–25. In this process, the direct oxidation of the solution of cyclobutanol in aqueous hydrochloric acid obtained from the isomerization of cyclopropylmethanol is described. For the conversion of 49.5 g of cyclopropylmethanol (results in 14–16 g of cyclobutanone, yield 31–35%), approximately 1.2 l of strongly acidic, chromium-containing wastewater is formed.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
CrO3 oxalic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:5])[CH2:4][CH2:3][CH2:2]1.[C:6]1(=[O:10])[CH2:9][CH2:8][CH2:7]1>Cl>[CH:1]1([OH:5])[CH2:4][CH2:3][CH2:2]1.[CH:9]1([CH2:6][OH:10])[CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)=O
Step Five
Name
CrO3 oxalic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in organic synthesis
CUSTOM
Type
CUSTOM
Details
to be isolated by extraction

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)O
Name
Type
product
Smiles
C1(CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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